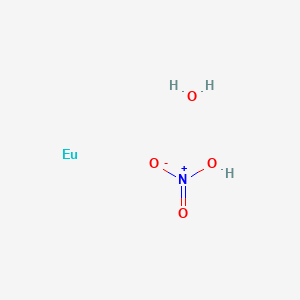Nitric acid, europium(3+) salt, hexahydrate (8CI,9CI)
CAS No.:
Cat. No.: VC13752211
Molecular Formula: EuH3NO4
Molecular Weight: 232.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | EuH3NO4 |
|---|---|
| Molecular Weight | 232.99 g/mol |
| IUPAC Name | europium;nitric acid;hydrate |
| Standard InChI | InChI=1S/Eu.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
| Standard InChI Key | YKSZYSXEIHFAMG-UHFFFAOYSA-N |
| SMILES | [N+](=O)(O)[O-].O.[Eu] |
| Canonical SMILES | [N+](=O)(O)[O-].O.[Eu] |
Introduction
Chemical Composition and Basic Properties
Europium(III) nitrate hexahydrate is characterized by the molecular formula Eu(NO₃)₃·6H₂O, with a molecular weight of 446.06 g/mol . The compound crystallizes in a hexagonal lattice, where each europium ion (Eu³⁺) is coordinated by six nitrate anions and six water molecules, forming a stable octahedral geometry . Key chemical identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 10031-53-5 | |
| IUPAC Name | Europium(3+); trinitrate; hexahydrate | |
| SMILES | N+([O-])[O-].[Eu+3].O | |
| Density | 1.96 g/cm³ | |
| Melting Point | 85°C | |
| Solubility in Water | 1,240 g/L (20°C) |
The compound’s hygroscopic nature necessitates storage in airtight containers under dry conditions to prevent deliquescence . Its strong oxidizing capacity arises from the nitrate ligands, which readily participate in redox reactions under thermal or photolytic stimulation .
Synthesis and Industrial Production
The primary synthesis route involves dissolving europium(III) oxide (Eu₂O₃) in concentrated nitric acid:
This exothermic reaction proceeds at 60–80°C, yielding a clear solution that crystallizes upon cooling. Industrial-scale production employs reflux systems with stoichiometric nitric acid to achieve >99% purity . Post-synthesis purification involves recrystallization from ethanol-water mixtures, removing trace impurities like iron or cerium .
Alternative methods include:
-
Electrochemical dissolution: Europium metal anodes are oxidized in nitric acid, bypassing the oxide intermediate .
-
Ion exchange: Europium-rich ores are leached with nitric acid, followed by selective resin-based separation.
Structural and Spectroscopic Features
In aqueous solutions, europium(III) nitrate hexahydrate exhibits dynamic structural behavior:
-
Dilute solutions (<0.01 M): The europium ion exists as the aquo complex [Eu(H₂O)₉]³⁺, with nine water molecules in the primary coordination sphere .
-
Concentrated solutions (>0.1 M): Nitrate ions displace water ligands, forming mixed complexes like [Eu(NO₃)(H₂O)₇]²⁺ and [Eu(NO₃)₂(H₂O)₅]⁺ .
Spectroscopic analyses reveal distinctive luminescence properties due to Eu³⁺’s 4f⁶ electronic configuration. The transition at 612 nm produces intense red emission, exploited in fluorescence-based applications . Fourier-transform infrared (FTIR) spectroscopy identifies nitrate vibrational modes at 1,380 cm⁻¹ (asymmetric stretch) and 820 cm⁻¹ (symmetric stretch) .
Applications in Advanced Materials and Technologies
Inorganic Nanomaterials and Catalysis
Europium(III) nitrate hexahydrate is a precursor for synthesizing ultra-fine europium oxide (Eu₂O₃) nanoparticles via calcination at 600–800°C. These nanoparticles enhance the efficiency of:
-
Phosphors: Red-emitting Eu³⁺-doped Y₂O₃ used in LED backlights.
-
Catalysts: Mesoporous Eu₂O₃-Al₂O₃ composites for methane oxidation (90% conversion at 450°C) .
Optoelectronic Devices
The compound’s luminescent properties are leveraged in:
-
Laser crystals: Eu³⁺-doped YAG (Y₃Al₅O₁₂) crystals emit at 710 nm for medical lasers.
-
Fluorescent lamps: Europium-activated strontium borate phosphors achieve 80–90 lumens per watt efficiency.
Metal-Organic Frameworks (MOFs)
Reaction with 1,3,5-trimesic acid under hydrothermal conditions yields Eu-MOFs with pore sizes of 1.2–2.4 nm . These frameworks exhibit:
Pharmaceutical and Agrochemical Synthesis
As a Lewis acid catalyst, europium(III) nitrate facilitates:
-
Friedel-Crafts alkylation: 85% yield in indole derivatization .
-
Pesticide synthesis: Production of pyrethroids with 95% enantiomeric excess .
| Hazard | Precaution |
|---|---|
| Oxidative fire risk | Store separately from combustibles |
| Skin corrosion | Wear nitrile gloves and face shields |
| Inhalation toxicity | Use fume hoods; P2 respirators |
Spill management requires neutralization with sodium bicarbonate, followed by encapsulation in inert absorbents . Waste disposal must comply with EPA guidelines for heavy metals (40 CFR 261) .
Emerging Research Directions
Recent studies explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume